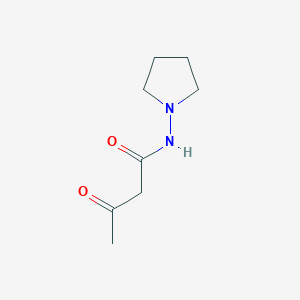
3-Oxo-N-(pyrrolidin-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-N-(pyrrolidin-1-yl)butanamide: is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of amides and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide typically involves the reaction of butanoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 3-Oxo-N-(pyrrolidin-1-yl)butanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Substituted amides or other derivatives
科学的研究の応用
Chemistry: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in living organisms.
Medicine: The pyrrolidine ring in this compound is a common scaffold in medicinal chemistry. Compounds containing this ring structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 3-Oxo-N-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. The amide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
- 3-Oxo-N-(pyrimidin-2-yl)butanamide
- 3-Oxo-N-(3-pyridinyl)butanamide
- 3-Oxo-N-(3-(pyrrolidin-1-yl)propyl)butanamide
Comparison: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 3-Oxo-N-(pyrimidin-2-yl)butanamide and 3-Oxo-N-(3-pyridinyl)butanamide, the pyrrolidine ring offers enhanced stability and reactivity. This makes it a more versatile compound for various applications in research and industry.
特性
CAS番号 |
202801-00-1 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
3-oxo-N-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |
InChIキー |
ZSQBOLJWJIDCRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)






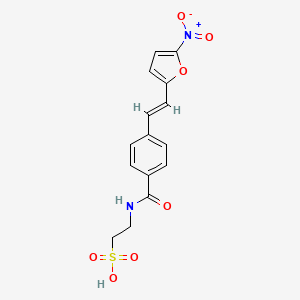
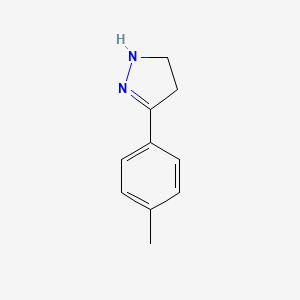
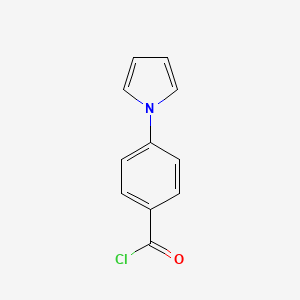
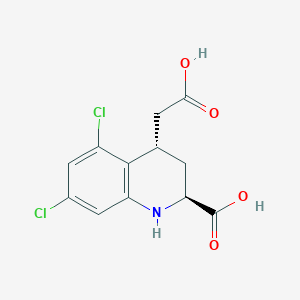
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
